9-methyl-6-(prop-2-en-1-yl)-6H-indolo[2,3-b]quinoxaline
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Overview
Description
9-methyl-6-(prop-2-en-1-yl)-6H-indolo[2,3-b]quinoxaline is a complex organic compound that belongs to the class of indoloquinoxalines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound consists of a quinoxaline core fused with an indole ring, which is further substituted with a methyl group and a prop-2-en-1-yl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-methyl-6-(prop-2-en-1-yl)-6H-indolo[2,3-b]quinoxaline typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under specific conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure the efficiency and safety of the process .
Chemical Reactions Analysis
Types of Reactions
9-methyl-6-(prop-2-en-1-yl)-6H-indolo[2,3-b]quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroquinoxaline derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are used under acidic or basic conditions.
Major Products
The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted indoloquinoxalines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
9-methyl-6-(prop-2-en-1-yl)-6H-indolo[2,3-b]quinoxaline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of dyes and materials with specific properties.
Mechanism of Action
The mechanism of action of 9-methyl-6-(prop-2-en-1-yl)-6H-indolo[2,3-b]quinoxaline involves its interaction with specific molecular targets. It can bind to DNA and proteins, leading to the inhibition of key biological pathways. For example, it may inhibit the activity of enzymes involved in DNA replication and repair, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Indole derivatives: Compounds like indole-3-acetic acid and tryptophan share the indole core structure.
Quinoxaline derivatives: Compounds such as quinoxaline N-oxides and dihydroquinoxalines share the quinoxaline core structure.
Uniqueness
9-methyl-6-(prop-2-en-1-yl)-6H-indolo[2,3-b]quinoxaline is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of both the indole and quinoxaline moieties in a single molecule allows it to interact with a wide range of biological targets, making it a versatile compound for scientific research .
Properties
IUPAC Name |
9-methyl-6-prop-2-enylindolo[3,2-b]quinoxaline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3/c1-3-10-21-16-9-8-12(2)11-13(16)17-18(21)20-15-7-5-4-6-14(15)19-17/h3-9,11H,1,10H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMEOKGJGNXIHIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=NC4=CC=CC=C4N=C23)CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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